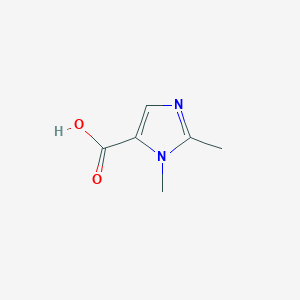

1,2-Dimethyl-1H-imidazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dimethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSZJLADCHKTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122222-09-7 | |

| Record name | 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Dimethyl-1H-imidazole-5-carboxylic acid CAS number

An In-Depth Technical Guide to 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide elucidates its core physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, and discusses its applications as a versatile building block in drug discovery. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals seeking to leverage this molecule in their research and development endeavors. The central pillar of this work is scientific integrity, ensuring that each protocol is presented as a self-validating system to guarantee reproducible and reliable outcomes.

Introduction to the Imidazole Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for natural nucleotides allow it to interact effectively with biological macromolecules like enzymes and receptors.[2][3] This has led to the development of imidazole-containing compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][4]

1,2-Dimethyl-1H-imidazole-5-carboxylic acid (DMICA) is a specific derivative that offers a unique combination of features. The methylation at the N1 and C2 positions provides steric and electronic modulation, enhancing metabolic stability and tuning its reactivity. The carboxylic acid group at the C5 position is a critical functional handle. At physiological pH, this group can ionize, improving aqueous solubility and providing a key interaction point for hydrogen bonding with biological targets.[5] This makes DMICA a valuable and versatile intermediate for the synthesis of more complex chemical entities in the development of new therapeutic agents.[4]

Physicochemical Properties and Identification

Accurate identification is the foundation of all subsequent research. The key identifiers and properties of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 122222-09-7 | [4] |

| Molecular Formula | C₆H₈N₂O₂ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| IUPAC Name | 1,2-dimethyl-1H-imidazole-5-carboxylic acid | N/A |

| Synonyms | 2,3-dimethylimidazole-4-carboxylic acid | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Mechanistic Rationale

The synthesis of substituted imidazole carboxylic acids often involves a multi-step process culminating in a key heterocyclization reaction. While numerous specific pathways exist, a robust and common strategy is the one-pot reductive cyclization, which offers high efficiency.[2][3]

Proposed Synthetic Workflow

The following protocol is a representative example based on established methods for analogous benzimidazole syntheses, adapted for DMICA. The core principle is the reductive cyclization of a nitro-aniline precursor with an appropriate aldehyde, followed by hydrolysis.[2]

Caption: Proposed one-pot synthesis workflow for DMICA.

Detailed Experimental Protocol

Objective: To synthesize 1,2-Dimethyl-1H-imidazole-5-carboxylic acid.

Materials:

-

Ethyl 4-(methylamino)-3-nitrobenzoate (Starting Material)

-

Acetaldehyde

-

Sodium Dithionite (Na₂S₂O₄)

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl), concentrated

-

Crushed Ice & Deionized Water

Procedure:

-

Reductive Cyclization: a. In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq), and acetaldehyde (1.2 eq) in DMSO. b. Stir the mixture and begin heating to 90°C. c. Cautiously add sodium dithionite (3.0 eq) portion-wise. The use of a dithionite serves as a powerful yet selective reducing agent to convert the nitro group to an amine, which then spontaneously cyclizes with the aldehyde to form the imidazole ring.[2] d. Maintain the reaction at 90°C for 3-4 hours, monitoring progress via Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice. f. Collect the resulting precipitate (the ethyl ester intermediate) by vacuum filtration and dry thoroughly.

-

Saponification (Ester Hydrolysis): a. Dissolve the dried intermediate from the previous step in ethanol. b. Add an aqueous solution of 30% NaOH (approx. 15 mL per 0.005 mol of ester). c. Reflux the mixture until TLC indicates the complete consumption of the starting ester. This base-catalyzed hydrolysis converts the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous-alcoholic mixture. d. Cool the reaction mixture to room temperature.

-

Acidification and Isolation: a. Carefully acidify the cooled solution by dropwise addition of concentrated HCl until the pH is approximately 3-4. b. The target carboxylic acid, being less soluble in acidic aqueous media, will precipitate out of the solution. c. Cool the mixture in an ice bath to maximize precipitation. d. Collect the white solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield pure 1,2-Dimethyl-1H-imidazole-5-carboxylic acid.

Analytical Characterization Workflow

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory.[6] This workflow serves as a self-validating system, where each analysis provides complementary information.

Caption: Recommended analytical workflow for DMICA characterization.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules. The polarity of the imidazole and carboxylic acid groups makes reverse-phase chromatography an ideal choice.[7][8]

Protocol:

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid. The acid modifier is crucial for ensuring good peak shape for the carboxylic acid.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis Diode Array Detector (DAD), monitoring at a wavelength determined by UV absorbance scan (typically around 280-310 nm for imidazole systems).[9]

-

Sample Preparation: Dissolve ~1 mg of DMICA in 1 mL of a 50:50 mixture of water and methanol.[6]

-

Analysis: Inject 10 µL and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[6]

-

Sample Preparation: Dissolve 5-10 mg of DMICA in 0.6 mL of a suitable deuterated solvent like DMSO-d₆.

-

Expected ¹H NMR Signals:

-

A singlet for the C2-CH₃ group.

-

A singlet for the N1-CH₃ group.

-

A singlet for the C4-H proton on the imidazole ring.

-

A broad singlet for the carboxylic acid O-H proton (exchangeable with D₂O).

-

-

Expected ¹³C NMR Signals: Resonances for the two methyl carbons, the three sp² hybridized carbons of the imidazole ring, and the carboxylic acid carbonyl carbon.

Mass Spectrometry (MS): Used to confirm the molecular weight.[6]

-

Technique: Electrospray Ionization (ESI) is preferred for this polar molecule.

-

Expected Ion: In positive mode, the expected [M+H]⁺ ion would be at m/z 141.15.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups.[6]

-

Expected Peaks:

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

C-N and C=C stretching from the imidazole ring (~1400-1600 cm⁻¹).

-

| Analytical Technique | Purpose | Expected Result |

| HPLC | Purity Quantification | Single major peak (>97% area) |

| LC-MS (ESI+) | Molecular Weight Confirmation | [M+H]⁺ at m/z 141.15 |

| ¹H NMR | Structural Confirmation | Distinct singlets for methyls and ring proton |

| FTIR | Functional Group ID | Characteristic O-H and C=O stretches |

Applications in Research and Drug Development

1,2-Dimethyl-1H-imidazole-5-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but rather a crucial chemical intermediate or building block.[4] Its value lies in its bifunctional nature, allowing for diverse synthetic transformations.

-

As a Versatile Building Block: The carboxylic acid group can be readily converted into esters, amides, or other functionalities. This allows for its conjugation to other molecules of interest, a common strategy in drug discovery to explore structure-activity relationships (SAR).

-

Potential for Novel Drug Candidates: The imidazole core is associated with numerous biological activities. By using DMICA as a starting point, chemists can design and synthesize novel compounds targeting a range of diseases. Potential applications based on the imidazole pharmacophore include:

-

Antimicrobial Agents: Modifying the core structure could lead to new antibacterial or antifungal drugs.[4]

-

Anti-inflammatory Agents: The imidazole ring is present in molecules that inhibit inflammatory pathways.[4]

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature heterocyclic cores like imidazole.[1][4]

-

-

Use in Agrochemicals: The compound may also serve as an intermediate in the development of new pesticides or herbicides with improved efficacy.[4]

Safety and Handling

As a laboratory chemical, proper handling is essential. While specific toxicity data for this compound is limited, information for its hydrochloride salt indicates potential hazards.[10]

-

GHS Hazard Statements (for related hydrochloride salt):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[10]

-

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4]

Conclusion

1,2-Dimethyl-1H-imidazole-5-carboxylic acid (CAS No. 122222-09-7) is a well-defined chemical entity with significant potential for researchers in drug discovery and synthetic chemistry. Its stable, functionalized heterocyclic structure makes it an ideal starting point for the synthesis of diverse and complex molecules. This guide has provided a framework for its synthesis, a robust workflow for its analytical validation, and an overview of its potential applications. By adhering to these scientifically grounded protocols, researchers can confidently utilize this compound to advance their scientific objectives.

References

-

Cas 122222-09-7, 1,2-dimethyl-1H-imidazole-5-carboxylicacid | lookchem . LookChem. Available at: [Link]

-

1,2-Dimethyl-1H-imidazole-5-carboxylic acid, 97% - Labchem . Labchem. Available at: [Link]

-

1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride | C6H9ClN2O2 | CID 86812452 . PubChem. Available at: [Link]

-

imidazole carboxylic acid suppliers USA . Chemical Register. Available at: [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... - MedCrave online . MedCrave. Available at: [Link]

-

a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . WJPR. Available at: [Link]

-

One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchGate . ResearchGate. Available at: [Link]

-

Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0) - Cheméo . Cheméo. Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market - Hovione . Hovione. Available at: [Link]

-

Figure 2 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction... | Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c) . ResearchGate. Available at: [Link]

-

1H-Imidazole-2-carboxaldehyde, 1-methyl- - the NIST WebBook . NIST. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC . NCBI. Available at: [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH . NCBI. Available at: [Link]

-

A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI . MDPI. Available at: [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 122222-09-7,1,2-dimethyl-1H-imidazole-5-carboxylicacid | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride | C6H9ClN2O2 | CID 86812452 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1H-imidazole-5-carboxylic Acid

Introduction

1,2-Dimethyl-1H-imidazole-5-carboxylic acid (CAS No. 122222-09-7) is a substituted imidazole derivative featuring a carboxylic acid functional group. This molecular architecture, combining a heterocyclic imidazole core with a carboxylic acid moiety, makes it a compound of significant interest for researchers in medicinal chemistry, materials science, and chemical synthesis. The imidazole ring is a key component in many biological molecules, including the amino acid histidine, and is a prevalent scaffold in pharmacologically active compounds.[1] The carboxylic acid group provides a handle for further chemical modification and influences the molecule's solubility and ionization state.

Despite its potential utility as a versatile building block, comprehensive experimental data on the is not extensively reported in public literature. This guide, therefore, serves as a vital resource for researchers, scientists, and drug development professionals. It synthesizes available information, provides expert analysis based on analogous structures, and presents detailed, field-proven protocols for the experimental determination of its core physicochemical properties. Our approach is grounded in establishing self-validating experimental systems, ensuring that researchers can confidently generate the precise data required for their applications.

Core Physicochemical Profile

A foundational understanding of a compound's properties is paramount for its application. The following table summarizes the known and predicted characteristics of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid. Subsequent sections will elaborate on the significance and experimental determination of these key parameters.

| Property | Value / Information | Source |

| IUPAC Name | 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | - |

| CAS Number | 122222-09-7 | [2] |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Appearance | White/Crystalline Powder | |

| Storage Temperature | 2-8°C | |

| Predicted pKa | Carboxylic Acid: ~3.5-4.5; Imidazole N3: ~6.5-7.5 | Expert Analysis |

| Predicted logP | -0.5 to 0.5 | Expert Analysis |

| Solubility | Data not widely available; likely soluble in polar organic solvents. |

Acidity and Ionization State (pKa)

The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any compound intended for biological application. It dictates the extent of ionization at a given pH, which in turn governs solubility, membrane permeability, and interaction with biological targets. This molecule possesses two ionizable centers: the carboxylic acid group and the imidazole ring.

-

Carboxylic Acid (pKa₁): The carboxylic acid moiety is the primary acidic center. For similar aromatic carboxylic acids, the pKa is typically in the range of 3.5 to 4.5.[3] At physiological pH (~7.4), this group will be almost completely deprotonated, existing as a negatively charged carboxylate.

-

Imidazole Ring (pKa₂): The N3 nitrogen of the imidazole ring is basic and can be protonated. The pKa of unsubstituted imidazole is approximately 7.0.[4] Methyl substitution on the ring can slightly alter this value. For N-methylimidazole, reported pKa values are around 7.2.[3] Therefore, at physiological pH, a significant portion of the imidazole ring will exist in its protonated, positively charged imidazolium form.

The zwitterionic nature of this molecule around neutral pH is a key characteristic that will profoundly influence its behavior in aqueous media.

Ionization States Diagram

The following diagram illustrates the predominant species of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid across different pH ranges.

Caption: Predominant ionization states based on pH.

Protocol 1: Experimental Determination of pKa by Potentiometric Titration

This protocol describes a robust method for accurately determining the pKa values of the subject molecule. Potentiometric titration is a reliable technique that measures pH changes upon the addition of a titrant.[3][5]

Principle: The compound is dissolved in water and titrated with a strong base (e.g., NaOH). The pH is monitored continuously. The pKa values correspond to the pH at the half-equivalence points on the titration curve, where the concentrations of the acid and its conjugate base are equal.

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).[5]

-

Prepare a standardized ~0.1 M NaOH solution.

-

Accurately weigh ~10-20 mg of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid and dissolve it in ~50 mL of deionized, CO₂-free water. Purging the water with argon or nitrogen can help remove dissolved CO₂.[3]

-

-

Titration:

-

Place the solution in a thermostated beaker at 25°C with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated microburette.[5]

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the equivalence points, which appear as sharp inflection points in the curve. The first and second derivatives of the curve can be used to precisely locate these points.[3]

-

The pKa values are determined from the pH at the half-equivalence points (i.e., the pH at half the volume of titrant required to reach each equivalence point).[5] Two pKa values are expected for this compound.

-

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility between a nonpolar lipid phase (typically n-octanol) and a polar aqueous phase.[6][7] It is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A balanced logP is often essential for oral bioavailability, allowing the molecule to dissolve in the aqueous environment of the gut while being lipid-soluble enough to cross cell membranes.[8]

For 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, the presence of both polar (carboxylate) and nonpolar (dimethyl-imidazole) regions suggests a relatively balanced lipophilicity. Its logP value will be highly pH-dependent due to its ionizable groups. The logD (distribution coefficient) is often measured at a specific pH (e.g., 7.4) to reflect lipophilicity under physiological conditions.

Protocol 2: Experimental Determination of logP by Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of partitioning.[6]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Caption: Workflow for the Shake-Flask logP method.

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4).

-

Pre-saturate the n-octanol by shaking it with the aqueous buffer for 24 hours, and vice-versa. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Accurately prepare a stock solution of the compound in the aqueous phase.

-

In a centrifuge tube, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol (e.g., 5 mL of each).

-

Agitate the mixture vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Separate the two phases by centrifugation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC-UV.[9] A calibration curve must be prepared for each phase.

-

-

Calculation:

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's dissolution rate and bioavailability.[10] Poor aqueous solubility can be a major hurdle in drug development, leading to unreliable results in in-vitro assays and poor in-vivo efficacy.[10] The solubility of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid is expected to be pH-dependent. It should exhibit higher solubility at low and high pH values where it is fully charged (cationic or anionic) and potentially lower solubility near its isoelectric point where the net charge is zero.

Qualitative Solubility Profile

Based on its structure, a qualitative solubility profile in common laboratory solvents can be predicted. Experimental verification is essential.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | pH-dependent | Zwitterionic nature allows for solubility, especially at non-neutral pH. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with both functional groups.[11] |

| DMSO | Polar Aprotic | Soluble | High polarity accommodates the charged/polar groups. |

| Dichloromethane | Nonpolar | Slightly Soluble/Insoluble | The overall polarity of the molecule may be too high for nonpolar solvents.[11] |

Protocol 3: Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium (thermodynamic) solubility, which is the most relevant measure for drug development.[10]

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.

Methodology:

-

Equilibration:

-

Add an excess amount of solid 1,2-Dimethyl-1H-imidazole-5-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid present.

-

Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

-

Sample Preparation:

-

Quantification:

-

Dilute the clear filtrate with the buffer as necessary.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.

-

Structural Confirmation: Predicted Spectral Data

-

¹H NMR:

-

N-CH₃ (Position 1): A singlet expected around 3.5-4.0 ppm.

-

C-CH₃ (Position 2): A singlet expected around 2.3-2.8 ppm.

-

Imidazole Ring Proton (Position 4): A singlet expected around 7.5-8.0 ppm.

-

Carboxylic Acid Proton: A broad singlet, often not observed or far downfield (>10 ppm), depending on the solvent and concentration.

-

-

¹³C NMR:

-

C=O (Carboxylic Acid): Expected in the 160-170 ppm region.

-

Imidazole Ring Carbons (C2, C4, C5): Expected in the 120-150 ppm region.

-

N-CH₃ and C-CH₃: Expected in the 10-40 ppm region.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z 141.06.

-

Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 139.05.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Imidazole Ring): Multiple peaks in the 1450-1650 cm⁻¹ region.

-

Conclusion

1,2-Dimethyl-1H-imidazole-5-carboxylic acid is a molecule with significant potential, characterized by its zwitterionic capabilities, pH-dependent solubility, and balanced lipophilicity. This guide provides a comprehensive overview of its critical physicochemical properties, moving beyond a simple listing of data to explain the underlying scientific principles and their implications for research and development. The detailed, step-by-step protocols for determining pKa, logP, and solubility are designed to empower researchers to generate the high-quality, reliable data necessary for advancing their work. As with any compound for which public data is sparse, the experimental validation of these properties is a crucial first step in its journey from a chemical entity to a functional component in pharmaceuticals or advanced materials.

References

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). National Institutes of Health (NIH). [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Pütün, A. E., Bereket, G., & Özbay, N. (n.d.). potentiometric titration of some imidazole derivatives in nonaqueous solvent. DergiPark. [Link]

-

Experimental determination of the logP using the spectrophotometric method. (n.d.). Farmacia. [Link]

-

Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Nucleic Acids Research, 43(2), 737–746. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

1,2-dimethyl-1H-imidazole-5-carboxylicacid (CAS 122222-09-7). (n.d.). LookChem. [Link]

-

1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride. (n.d.). PubChem. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

-

pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. (2025). ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.). Asian Journal of Chemistry. [Link]

-

Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]

-

a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). (n.d.). Cheméo. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. [Link]

-

One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2017). ResearchGate. [Link]

-

Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1H-Imidazole, 1,2-dimethyl-. (n.d.). NIST WebBook. [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 1-(2,6-diethylphenyl)-imidazole-5-carboxamide. (n.d.). PrepChem.com. [Link]

-

1 H NMR spectra in CDCl 3 of authentic samples of imidazole. (n.d.). ResearchGate. [Link]

-

Imidazoles Archives. (n.d.). Alchem.Pharmtech. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. [Link]

-

¹H NMR spectrum of imidazole-based carboxylate (1). (n.d.). ResearchGate. [Link]

-

Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 1,2-dimethyl-1H-imidazole-5-carboxylicacid | 122222-09-7 [chemicalbook.com]

- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,2-Dimethyl-1H-imidazole-5-carboxylic Acid for Pharmaceutical Development

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document establishes a foundational understanding based on its amphoteric chemical nature. We present detailed, field-proven protocols for determining thermodynamic solubility, explore the critical factors influencing this property—most notably pH—and describe robust analytical techniques for accurate quantification. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering both the theoretical framework and practical methodologies required to characterize this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, few properties are as fundamental and impactful as solubility. Aqueous solubility, in particular, is a primary determinant of a drug's absorption and, consequently, its bioavailability.[1][2] Poor solubility can lead to a host of development challenges, including incomplete absorption, high inter-subject variability, and the need for complex and costly formulation strategies.[3][4]

1,2-Dimethyl-1H-imidazole-5-carboxylic acid is a substituted imidazole, a class of heterocyclic compounds prevalent in many biologically active molecules.[5] Its structure, featuring both a basic imidazole ring and an acidic carboxylic acid group, defines it as an amphoteric molecule. This dual functionality suggests that its solubility will be highly dependent on the pH of its environment, a crucial consideration for its behavior in the gastrointestinal tract.

Currently, specific, publicly available solubility data for 1,2-Dimethyl-1H-imidazole-5-carboxylic acid is scarce. Therefore, this guide provides the necessary scientific principles and experimental frameworks to empower researchers to generate this critical data reliably and reproducibly.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid is governed by its molecular structure, which contains both a weakly basic nitrogen atom in the imidazole ring and an acidic carboxylic acid group.

-

Acidic Dissociation (Carboxylic Acid): Carboxylic acids are weak acids, typically with a pKa value in the range of 4 to 5.[6][7] In a solution with a pH above its pKa, the carboxylic acid group will be predominantly deprotonated, forming a negatively charged carboxylate ion. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.

-

Basic Dissociation (Imidazole Ring): The imidazole ring contains a nitrogen atom that can act as a proton acceptor (a Brønsted-Lowry base). The conjugate acid of imidazole has a pKa of approximately 7.[5][8] This means that in solutions with a pH below 7, the imidazole ring will be predominantly protonated, carrying a positive charge. This cationic form is also more polar and thus more water-soluble than the neutral molecule.

The Amphoteric Nature and pH-Solubility Profile:

As an amphoteric compound, 1,2-Dimethyl-1H-imidazole-5-carboxylic acid can exist in several ionization states depending on the pH: a cationic form at low pH, a neutral (or zwitterionic) form at an intermediate pH, and an anionic form at high pH. The solubility of the ionized forms (cationic and anionic) is expected to be significantly higher than that of the neutral form.[9][10] Consequently, the compound will exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge is zero. The solubility will increase as the pH moves away from the pI in either the acidic or basic direction.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.[4][11] The "gold standard" for its determination is the Shake-Flask method.[12][13] This method ensures that the solution has reached equilibrium with the solid-state material, providing the most accurate and relevant solubility value for formulation and biopharmaceutical classification.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent (e.g., buffered aqueous solution). The mixture is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method.[3][12]

Detailed Step-by-Step Protocol

Materials:

-

1,2-Dimethyl-1H-imidazole-5-carboxylic acid (solid powder)

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge or filtration system (e.g., syringe filters with low-binding membrane like PVDF or PTFE, 0.22 µm pore size)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Solvents:

-

Purified water (e.g., Milli-Q or equivalent)

-

Aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Relevant organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO)

-

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Solutions: Prepare a series of aqueous buffers covering a physiologically relevant pH range. Common buffer systems include phosphate, citrate, and borate. Ensure the ionic strength is consistent across all buffers if its effect is not the variable being studied.

-

Sample Preparation: Add an excess of solid 1,2-Dimethyl-1H-imidazole-5-carboxylic acid to a glass vial. An amount that is visibly in excess of what is expected to dissolve is required (e.g., 2-5 mg per 1 mL of solvent). The exact mass should be recorded.

-

Addition of Solvent: Accurately add a known volume of the desired solvent or buffer (e.g., 1.0 mL) to each vial.

-

Equilibration: Seal the vials tightly. Place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A 24-48 hour incubation is typically sufficient to reach equilibrium.[11] A preliminary time-course experiment can be run to determine the exact time to reach a plateau concentration.

-

Phase Separation: After incubation, allow the vials to stand briefly to let the larger particles settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant, low-binding syringe filter (0.22 µm). Discard the initial few drops of filtrate to avoid any potential adsorption to the filter membrane.

-

-

Sample Dilution: Carefully take a known aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent to bring the concentration within the linear range of the analytical method. The dilution factor must be accurately recorded.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

-

Final pH Measurement: For aqueous samples, measure the pH of the saturated solution after equilibration to ensure it has not shifted significantly.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or µM.

Analytical Quantification Techniques

Accurate quantification of the dissolved compound is paramount. The choice of analytical method depends on the compound's properties, such as the presence of a chromophore, and the required sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a highly specific and reliable method for quantifying small molecules in solution.[14][15]

-

Principle: The technique separates the analyte of interest from potential impurities or excipients based on its affinity for a stationary phase (the column) and a mobile phase.[14] After separation, the compound passes through a UV detector, which measures its absorbance at a specific wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration.[15][16]

-

Methodology:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 1,2-Dimethyl-1H-imidazole-5-carboxylic acid by scanning a dilute solution with a UV-Vis spectrophotometer.

-

Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations. Inject these standards into the HPLC system and record the peak area at the λmax. Plot the peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment and measure the peak area.

-

Concentration Calculation: Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

UV-Vis Spectrophotometry

For a rapid and simpler analysis, direct UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and there are no interfering substances in the solution.[17][18]

-

Principle: This method directly measures the absorbance of the diluted solution at the compound's λmax.[19][20]

-

Methodology:

-

Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Sample Measurement: Measure the absorbance of the diluted filtrate.

-

Calculation: Use the calibration curve and the Beer-Lambert equation to calculate the concentration.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Example Solubility Data Table for 1,2-Dimethyl-1H-imidazole-5-carboxylic acid at 25°C

| Solvent/Buffer System | Final pH | Solubility (mg/mL) | Solubility (µM) |

| 0.01 M HCl | 2.1 | experimental data | experimental data |

| 0.05 M Acetate Buffer | 4.5 | experimental data | experimental data |

| Purified Water | 6.5 | experimental data | experimental data |

| 0.05 M Phosphate Buffer | 7.4 | experimental data | experimental data |

| 0.05 M Borate Buffer | 9.0 | experimental data | experimental data |

| Ethanol | N/A | experimental data | experimental data |

| DMSO | N/A | experimental data | experimental data |

Interpretation: The data should be plotted as Solubility vs. pH. As predicted, the lowest solubility is expected around the isoelectric point, with solubility increasing at lower and higher pH values. This profile is critical for predicting how the compound will behave in different sections of the gastrointestinal tract and for guiding the development of oral dosage forms.

Conclusion

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. ([Link])

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

JoVE. (2023). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

-

Mamoon, I., et al. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. ([Link])

-

Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 72, 129-136. ([Link])

-

Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). Retrieved from [Link]

-

Norris, J. (2018, April 19). Acidity of carboxylic acids [Video]. YouTube. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

S. L. H. Jouyban, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(2), 593–596. ([Link])

-

Veseli, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy, 45(10), 1541-1550. ([Link])

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. ([Link])

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values for carboxylic acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Correlations and Predictions of Carboxylic Acid pKa Values. Retrieved from [Link]

-

DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer?. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazolate. Retrieved from [Link]

-

European Open Science. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

News-Medical.net. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Certara. (2014, July 8). What is HPLC/UV?. Retrieved from [Link]

-

University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

-

LCGC International. (n.d.). How It Works: UV Detection for HPLC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 18). HPMCP HP55: The Role of pH-Dependent Solubility in Drug Delivery. Retrieved from [Link]

-

SciELO Brasil. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

-

American Pharmaceutical Review. (2015, January 26). A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. Retrieved from [Link]

-

Spandidos Publications. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released.... Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. jove.com [jove.com]

- 7. youtube.com [youtube.com]

- 8. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. news-medical.net [news-medical.net]

- 15. certara.com [certara.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. longdom.org [longdom.org]

- 18. eu-opensci.org [eu-opensci.org]

- 19. What is a UV-Vis Spectrophotometer? [denovix.com]

- 20. eu-opensci.org [eu-opensci.org]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and foundational spectroscopic principles to offer a robust analytical framework in the absence of complete, publicly available experimental spectra for this specific molecule.

Molecular Structure and Overview

1,2-Dimethyl-1H-imidazole-5-carboxylic acid (CAS 122222-09-7) is a heterocyclic compound featuring a substituted imidazole ring.[1][2][3] The presence of both a carboxylic acid and a methylated imidazole moiety dictates its chemical and spectroscopic behavior. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Molecular Formula: C₆H₈N₂O₂ Molecular Weight: 140.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the lone aromatic proton on the imidazole ring, as well as a characteristic broad signal for the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. Signal disappears upon D₂O exchange.[4][5] |

| Imidazole Ring (-CH) | 7.5 - 7.8 | Singlet | The sole proton on the imidazole ring. |

| N-Methyl (-NCH₃) | 3.6 - 3.9 | Singlet | Methyl group attached to the nitrogen at position 1. |

| C-Methyl (-CCH₃) | 2.4 - 2.7 | Singlet | Methyl group attached to the carbon at position 2. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 165 - 175 | Deshielded due to the electronegative oxygen atoms.[5][6] |

| Imidazole Ring (C -COOH) | 135 - 145 | Carbon bearing the carboxylic acid group. |

| Imidazole Ring (-C H) | 120 - 130 | Carbon with the attached proton. |

| Imidazole Ring (-C -CH₃) | 140 - 150 | Carbon bearing the methyl group at position 2. |

| N-Methyl (-NC H₃) | 30 - 35 | |

| C-Methyl (-CC H₃) | 10 - 15 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra for 1,2-Dimethyl-1H-imidazole-5-carboxylic acid.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Reagents:

-

1,2-Dimethyl-1H-imidazole-5-carboxylic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d with a solubilizing co-solvent if necessary)

-

Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width compared to ¹H NMR.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Perform phase correction and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve polar compounds and its exchangeable proton signal does not interfere with the analyte's signals.

-

TMS Standard: TMS is chemically inert and provides a sharp singlet at a position that does not typically overlap with signals from most organic compounds.

-

Proton Decoupling in ¹³C NMR: This technique removes C-H coupling, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation and improves signal intensity through the Nuclear Overhauser Effect (NOE).

Sources

- 1. Cas 122222-09-7,1,2-dimethyl-1H-imidazole-5-carboxylicacid | lookchem [lookchem.com]

- 2. 1,2-dimethyl-1H-imidazole-5-carboxylicacid | 122222-09-7 [chemicalbook.com]

- 3. 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.se]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Navigating the Spectroscopic Landscape of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid: A Technical Guide to ¹H and ¹³C NMR Analysis

For Immediate Release

[City, State] – January 15, 2026 – In the intricate world of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This technical guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, a versatile building block in various chemical syntheses.[1] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying scientific principles and practical experimental protocols.

Introduction: The Significance of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

1,2-Dimethyl-1H-imidazole-5-carboxylic acid is a member of the imidazole class of organic compounds, characterized by a five-membered ring containing two non-adjacent nitrogen atoms.[1] The presence of methyl groups at the 1 and 2 positions and a carboxylic acid group at the 5-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[1] Accurate characterization of this molecule is the first step towards its effective utilization, and NMR spectroscopy provides the most detailed insights into its molecular structure.

The Power of NMR in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of atomic nuclei in a magnetic field, we can deduce a wealth of information about the structure of a molecule, including the connectivity of atoms, the chemical environment of different nuclei, and the stereochemistry of the molecule. For 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, ¹H and ¹³C NMR are the most informative techniques.

¹H NMR Spectral Analysis of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

The ¹H NMR spectrum of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of related imidazole derivatives, the following proton signals can be anticipated:

-

Imidazole Ring Proton (H4): A singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the imidazole ring and the adjacent carboxylic acid group.

-

N-Methyl Protons (N1-CH₃): A singlet, with a chemical shift influenced by the electronic environment of the N1 nitrogen.

-

C-Methyl Protons (C2-CH₃): Another singlet, likely at a different chemical shift compared to the N-methyl protons due to its attachment to a carbon atom within the imidazole ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often appearing far downfield, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.5 - 8.5 | s |

| N1-CH₃ | 3.5 - 4.0 | s |

| C2-CH₃ | 2.4 - 2.8 | s |

| -COOH | 10.0 - 13.0 | br s |

Note: These are predicted values based on known data for similar compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, the following carbon signals are expected:

-

Carboxylic Acid Carbon (-COOH): This quaternary carbon will appear at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

-

Imidazole Ring Carbons (C2, C4, C5): These carbons will resonate in the aromatic region. The chemical shifts will be influenced by the nitrogen atoms and the substituents on the ring. The presence of methyl and carboxylic acid groups will lead to distinct chemical shifts for each of these carbons.

-

Methyl Carbons (N1-CH₃ and C2-CH₃): These carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 160 - 175 |

| C2 | 140 - 150 |

| C4 | 120 - 135 |

| C5 | 115 - 125 |

| N1-CH₃ | 30 - 35 |

| C2-CH₃ | 10 - 15 |

Note: These are predicted values and can be influenced by solvent and other experimental parameters.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid.

- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent can significantly affect the chemical shifts, particularly for the carboxylic acid proton.[2]

- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and match the probe for both ¹H and ¹³C frequencies.

- Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Data Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.

- Process the data with appropriate apodization and Fourier transformation.

- Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4. ¹³C NMR Data Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

- A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

- Process and reference the spectrum similarly to the ¹H spectrum.

5. Advanced NMR Experiments (Optional):

- For unambiguous assignment of protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualizing the Molecular Structure and Logic

To better understand the relationships between the different nuclei in 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, a graphical representation is useful.

Sources

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Dimethyl-Imidazole Derivatives

Foreword: The Privileged Scaffold and the Power of Methylation

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold." Its five-membered aromatic structure, containing two nitrogen atoms, is a recurring motif in numerous biologically active compounds, from the essential amino acid histidine to widely-used pharmaceuticals.[1][2] This versatility stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allowing it to interact with a vast array of biological targets like enzymes and receptors.[2][3]

This guide delves into a specific, yet profoundly significant, subclass: dimethyl-imidazole derivatives . The introduction of methyl groups onto the imidazole core is not a trivial modification. These small alkyl groups can dramatically alter a molecule's steric and electronic profile, enhancing its lipophilicity for better membrane penetration, providing crucial contact points for receptor binding, or blocking metabolic pathways to increase bioavailability. Herein, we will explore the multifaceted biological activities of these derivatives, moving beyond a simple cataloging of effects to understand the causal relationships between structure, mechanism, and therapeutic potential. We will dissect the established protocols used to validate these activities, providing a framework for robust and reproducible research in the field.

Chapter 1: Anticancer Potential of Dimethyl-Imidazole Derivatives

The unregulated proliferation of cells, the hallmark of cancer, is driven by complex signaling networks. Dimethyl-imidazole derivatives have emerged as promising candidates for anticancer agents by targeting key nodes within these networks.[4][5] Their mechanisms are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of the cellular skeleton.[6][7]

Key Mechanisms of Antineoplastic Action

-

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in cancer.[8] Benzimidazole derivatives, a class that includes dimethyl-substituted compounds, have been identified as potent inhibitors of various kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinase, and Cyclin-Dependent Kinases (CDKs).[8][9][10][11] By blocking the ATP-binding site of these enzymes, the derivatives halt the phosphorylation cascades that drive cell growth and survival. The strategic placement of dimethyl groups can enhance binding affinity and selectivity for the target kinase.[8]

-

Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division (mitosis). Several imidazole-based compounds disrupt this process, acting as antimitotic agents.[7][12] They often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[13] This disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[5][13] For instance, 2-[(1-methylpropyl)dithio]-1H-imidazole has been shown to inhibit tubulin polymerization by directly interacting with and oxidizing cysteine residues on the tubulin protein.[14]

-

DNA Interaction and Damage: The imidazole ring's structure allows it to interfere with DNA synthesis and replication.[15] Some derivatives can intercalate into the DNA helix or inhibit enzymes like topoisomerase, which are vital for managing DNA topology during replication. This leads to DNA damage and cell death.[5]

Quantitative Analysis of Cytotoxicity

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. The MTT assay is a foundational colorimetric method for determining this value. Its selection is based on its reliability and direct correlation of mitochondrial metabolic activity with cell viability.[16]

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| KIM-161 (5a) | Substituted Imidazole | T24 (Urothelial Carcinoma) | 56.11 | [6] |

| KIM-111 (5b) | Substituted Imidazole | T24 (Urothelial Carcinoma) | 67.29 | [6] |

| Compound 7b | Aryl substituted imidazol-2-one | Various Human Cancer Lines | Similar to Docetaxel | [17] |

| Compound 22 | Imidazole-based | A549 (Lung Cancer) | 0.29 - 1.48 | [7] |

| N-methyl-nitroimidazole | Nitroimidazole | MDA-MB231 (Breast Cancer) | ~16.7 | [15] |

Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of dimethyl-imidazole derivatives on adherent cancer cell lines. The causality is clear: viable cells with active mitochondrial dehydrogenases reduce the MTT tetrazolium salt to a purple formazan product; the amount of formazan is directly proportional to the number of living cells.[16]

Materials:

-

Adherent cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Dimethyl sulfoxide (DMSO)

-

Test compound (dimethyl-imidazole derivative)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO, same percentage as the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.[18]

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT reagent to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[16]

-

Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).[16][19][20]

-

Visualization of Pathways and Workflows

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Chapter 2: Antimicrobial Activity of Dimethyl-Imidazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic microbes. The imidazole scaffold is a core component of many established antifungal agents (e.g., ketoconazole, miconazole) and has shown promise in the development of new antibacterial drugs.[1][2]

Mechanisms of Antimicrobial Action

-

Fungal Ergosterol Biosynthesis Inhibition: A primary mechanism for azole antifungals is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.[3]

-

Bacterial Cell Wall/Membrane Disruption: Imidazole derivatives can interfere with the synthesis of the bacterial cell wall or directly disrupt the cell membrane's integrity.[18] This action increases membrane permeability, causing the leakage of essential cellular components and leading to cell lysis.[21]

-

Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to inhibit bacterial DNA replication, preventing the proliferation of the pathogen.[18]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][22] The broth microdilution method is a highly reproducible and efficient technique for determining MIC values for multiple compounds simultaneously.[4][23]

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Imidazole Derivative (HL1/HL2) | Staphylococcus aureus | Varies | [18] |

| Imidazole Derivative (HL1/HL2) | Escherichia coli | Varies | [18] |

| Imidazotriazole-thiazolidinone | Various Bacteria/Fungi | Varies | [10] |

| Imidazole-dienone (Comp. 31) | Candida spp. | 0.5 - 8 | [24] |

| Imidazole-dienone (Comp. 42) | Candida spp. | 2 - 32 | [24] |

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the MIC of dimethyl-imidazole derivatives. It includes positive (growth) and negative (sterility) controls to ensure the validity of the results. The causality is direct: if the bacterium grows, the well becomes turbid; the lowest concentration that remains clear is the MIC.

Materials:

-

Bacterial/Fungal strain

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)

-

Test compound (dimethyl-imidazole derivative)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard, diluted)

-

Positive control antibiotic (e.g., streptomycin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.[25]

-

Prepare a stock solution of the test compound in broth at twice the highest desired concentration.

-

Add 100 µL of this stock solution to the first column of wells. This results in a total volume of 200 µL.[25]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.[25]

-

Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no compound, no inoculum).[4]

-

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[23]

-

Inoculation: Within 15 minutes of standardization, add 100 µL of the adjusted inoculum to each well from columns 1 through 11. The final volume in each well will be 200 µL. This step dilutes the compound concentrations to their final test values.[23]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[26]

-

Interpretation:

-

After incubation, check the sterility control (Column 12) for clarity and the growth control (Column 11) for turbidity.

-